A Comprehensive Guide to the Synthesis of N,N-Diisopropylamine-d14 Hydrochloride
A Comprehensive Guide to the Synthesis of N,N-Diisopropylamine-d14 Hydrochloride
This document provides an in-depth technical guide for the synthesis, purification, and characterization of N,N-Diisopropylamine-d14 Hydrochloride. It is intended for researchers and professionals in organic synthesis and drug development who require high-purity, isotopically labeled compounds for use as internal standards in mass spectrometry, as tracers in metabolic studies, or for investigating kinetic isotope effects.
Introduction: The Significance of Isotopic Labeling
Deuterium-labeled compounds are indispensable tools in modern chemical and pharmaceutical research. The substitution of hydrogen with its heavier, stable isotope, deuterium, creates a molecule that is chemically similar to its protium counterpart but physically distinguishable by its mass. This mass difference is the cornerstone of its utility as an internal standard for quantitative analysis by mass spectrometry. Furthermore, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a significant decrease in the rate of reactions involving C-H bond cleavage. This phenomenon, known as the kinetic isotope effect (KIE), allows deuterated compounds to be used as mechanistic probes and can enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[1][2]
N,N-Diisopropylamine-d14 Hydrochloride (CAS No. 1219803-88-9) is the fully deuterated analog of diisopropylamine hydrochloride.[3][4] Its synthesis requires a robust and controlled method to ensure high isotopic enrichment and chemical purity. This guide details a validated approach based on the principles of reductive amination.
Synthetic Strategy: Reductive Amination
The most direct and efficient pathway to N,N-Diisopropylamine-d14 is through the reductive amination of acetone-d6 with ammonia, utilizing a deuterium source for the reduction step. This strategy is superior to methods like direct alkylation, which are often difficult to control and can lead to multiple alkylation products.[5]
The core of this synthesis is a two-step, one-pot process:
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Iminium Ion Formation: Reaction of two equivalents of acetone-d6 (perdeuterated acetone) with ammonia to form a deuterated iminium ion intermediate.
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Reductive Deuteration: Reduction of the iminium ion with a deuterium-donating reducing agent to yield the final secondary amine.
The choice of starting materials is critical. Acetone-d6 is commercially available with high isotopic purity and is typically prepared via H/D exchange of standard acetone with heavy water (D₂O) under basic conditions.[6][7] The selection of the reducing agent determines the source of the deuterium for the newly formed C-D bond at the methine position. Suitable agents include deuterium gas (D₂) with a heterogeneous catalyst (e.g., Pd/C or Raney Nickel) or a deuterated metal hydride such as sodium borodeuteride (NaBD₄).
The overall reaction scheme is as follows: 2 (CD₃)₂CO + NH₃ + [D source] → [(CD₃)₂CD]₂NH
The resulting free amine is then converted to its hydrochloride salt for improved stability and handling.
Workflow of N,N-Diisopropylamine-d14 Hydrochloride Synthesis
Caption: Synthetic workflow from starting materials to final product characterization.
Detailed Experimental Protocol
Disclaimer: This protocol should only be performed by trained chemists in a properly equipped laboratory with appropriate safety precautions.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Acetone-d6 (≥99.5% D) | NMR Grade | Acros Organics, et al.[7] | Store under inert gas. |
| Ammonia, 7N in Methanol | Anhydrous | Sigma-Aldrich | Corrosive and toxic. Handle in fume hood. |
| Sodium Borodeuteride (NaBD₄) | ≥98% D | Sigma-Aldrich | Moisture sensitive. |
| Diethyl Ether | Anhydrous | Fisher Scientific | Flammable. |
| Hydrochloric Acid, 2M in Ether | Anhydrous | Sigma-Aldrich | Corrosive. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Lab Grade | For drying. |
Equipment: 3-neck round-bottom flask, condenser, magnetic stirrer, dropping funnel, inert gas line (Argon or Nitrogen), ice bath, distillation apparatus.
Step-by-Step Synthesis
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Reaction Setup: A 500 mL three-necked flask is equipped with a magnetic stir bar, a reflux condenser under an argon atmosphere, and a pressure-equalizing dropping funnel. The glassware must be oven-dried prior to use.
-
Charging Reagents: The flask is charged with acetone-d6 (2 equivalents) and anhydrous methanol (solvent). The solution is cooled to 0 °C in an ice bath.
-
Ammonia Addition: A solution of ammonia in methanol (1 equivalent) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The mixture is stirred for an additional 60 minutes at this temperature to facilitate iminium ion formation.
-
Reduction: Sodium borodeuteride (NaBD₄, ~1.1 equivalents) is added portion-wise over 45 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent runaway conditions. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
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Reaction Quench and Workup: The reaction is carefully quenched by the slow addition of water at 0 °C. The bulk of the methanol is removed under reduced pressure. The remaining aqueous residue is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Purification of Free Amine: The diethyl ether is removed by distillation. The crude N,N-Diisopropylamine-d14 is then purified by fractional distillation under atmospheric pressure. The fraction boiling at approximately 84-85 °C is collected. Rationale: Distillation is essential to remove any unreacted starting materials and non-volatile impurities, ensuring high chemical purity before salt formation.
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Hydrochloride Salt Formation: The purified amine is dissolved in anhydrous diethyl ether and cooled to 0 °C. Anhydrous HCl (2M solution in diethyl ether, 1 equivalent) is added dropwise with vigorous stirring. A white precipitate of N,N-Diisopropylamine-d14 Hydrochloride will form immediately.
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Isolation and Drying: The suspension is stirred for an additional 30 minutes at 0 °C. The solid product is collected by vacuum filtration, washed with cold anhydrous diethyl ether, and dried under high vacuum to yield the final product as a white crystalline solid.
Characterization and Quality Control
To validate the synthesis, the final product must be rigorously characterized to confirm its identity, isotopic enrichment, and chemical purity.
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¹H NMR (Nuclear Magnetic Resonance): In a suitable deuterated solvent (e.g., D₂O), the ¹H NMR spectrum should show a significant reduction or complete absence of signals corresponding to the isopropyl protons. The only significant proton signal may be from the N-H⁺ proton, which can exchange with the solvent.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the free amine. The molecular ion peak [M+H]⁺ should correspond to the calculated mass for C₆D₁₄NH⁺. The isotopic distribution will confirm the high level of deuterium incorporation.
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Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to determine the chemical purity of the final product, which should typically exceed 98%.
Data Summary Table
| Parameter | Value |
| Molecular Formula | C₆HD₁₄N·HCl[3] |
| Molecular Weight | 151.74 g/mol [4] |
| Appearance | White crystalline solid |
| Expected Yield | 65-80% |
| Isotopic Purity (D%) | >99% |
| Chemical Purity | >98% (by HPLC/GC) |
Conclusion
The reductive amination of acetone-d6 provides a reliable and scalable method for producing high-purity N,N-Diisopropylamine-d14 Hydrochloride. The causality-driven protocol described herein, from the controlled addition of reagents to the essential purification of the free amine intermediate, ensures both high chemical and isotopic purity. Rigorous analytical characterization is the final, self-validating step that guarantees the quality of this essential tool for advanced chemical and pharmaceutical research.
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Diisopropylamine . Wikipedia. [Link]
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N,N-Diisopropylamine-d14 Hydrochloride . PubChem. [Link]
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A general, versatile and divergent synthesis of selectively deuterated amines . Chemical Science. [Link]
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Reductive Amination, and How It Works . Master Organic Chemistry. [Link]
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